Methyl 5-oxo-5-(thiophen-2-yl)pentanoate
Overview
Description
“Methyl 5-oxo-5-(thiophen-2-yl)pentanoate” is a chemical compound with the CAS Number: 18760-47-9 . Its molecular weight is 212.27 and its IUPAC name is methyl 5-oxo-5-(2-thienyl)pentanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
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Medicinal Chemistry
- Thiophene and its substituted derivatives, including Methyl 5-oxo-5-(thiophen-2-yl)pentanoate, are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Bioreduction
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Synthesis of Thiophene Derivatives
- Methyl 5-oxo-5-(thiophen-2-yl)pentanoate has been used in the synthesis of thiophene derivatives .
- In one study, enaminone 1 was heated in acetic acid and in the presence of ammonium acetate to give 5-(6-(4-(Ethoxycarbonyl)-3-methyl-5-(phenylamino)thiophen-2-yl) nicotinoyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylic acid Ethyl ester .
- The synthesized compounds were screened for in vitro antimicrobial activity .
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Pharmaceuticals
- Indole derivatives, which can be synthesized using Methyl 5-oxo-5-(thiophen-2-yl)pentanoate, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- These compounds have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
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Synthesis of Indole Derivatives
- Methyl 5-oxo-5-(thiophen-2-yl)pentanoate has been used in the synthesis of indole derivatives .
- The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .
- As a result, a number of novel N-[2-(5-[R-1H-indol-3-yl)-ethyl]-2-(4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)carbamides have been synthesized .
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Material Science
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Chemical Synthesis
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Chemical Research
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Chemical Education
Safety And Hazards
properties
IUPAC Name |
methyl 5-oxo-5-thiophen-2-ylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQTFYOFNOGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Oxo-5-(2-thienyl)pentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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